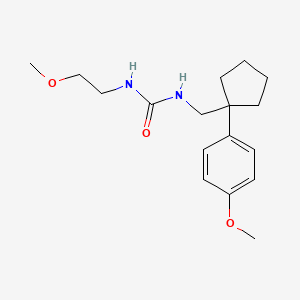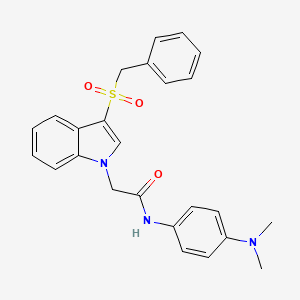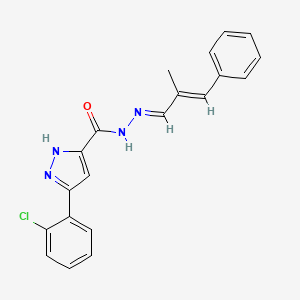
1-(2-Methoxyethyl)-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(2-Methoxyethyl)-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea is a urea derivative that is likely to possess interesting chemical and biological properties based on the structure and substituents present in the molecule. Urea derivatives have been widely studied for their potential applications in various fields, including medicine and materials science.
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate or a carbonylation reaction involving amines and phosgene or its derivatives. For instance, the synthesis of 1-aryl-3-(2-chloroethyl) ureas involves the reaction of alkylanilines with 4-phenylbutyric acid derivatives . Similarly, the synthesis of 1,3-diarylurea derivatives with selective COX-2 inhibitory activity involves the design and synthesis of specific substituted phenyl rings . Although the exact synthesis method for 1-(2-Methoxyethyl)-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea is not detailed in the provided papers, it can be inferred that similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of urea derivatives can be characterized using various spectroscopic techniques such as NMR, FT-IR, and MS, as well as single-crystal X-ray diffraction . The presence of substituents like methoxy groups and cyclopentyl rings can influence the molecular conformation and, consequently, the physical and chemical properties of the compound. DFT studies can be used to optimize the structure and compare it with experimental data .
Chemical Reactions Analysis
Urea derivatives can undergo a variety of chemical reactions, depending on the substituents attached to the urea moiety. For example, the protecting group di-(4-methoxyphenyl)methyl can be used in the synthesis of urethanes and uridines and can be removed using specific reagents . The reactivity of the methoxy and cyclopentyl groups in 1-(2-Methoxyethyl)-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea would be an interesting area for further study.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, melting point, and crystal structure, can be influenced by the nature of the substituents. For example, the crystal structure of a related compound, 1-(4-methylphenyl)-3-(4-methoxyphenyl)-2-propen-1-one, was found to be monoclinic with a space group P21/a . The presence of methoxy groups can also affect the solubility and hydrogen bonding capability of the compound. The antitumor activities of some urea derivatives have been evaluated, indicating potential medicinal applications .
科学的研究の応用
Metabolite Identification and Designer Drug Research
- Study on Metabolites of Designer Drugs : A study identified specific metabolites of new designer drugs related to urea derivatives, focusing on their metabolic pathways and quantification in human urine. This research is crucial in forensic science for drug identification and understanding drug metabolism (Zaitsu et al., 2009).
Crystal Structure Analysis
- Crystal Structure of Urea Derivatives : Investigations into the crystal structures of various urea derivatives, like metobromuron, provide insights into their molecular arrangement and potential applications in materials science (Kang et al., 2015).
Medical and Pharmacological Research
- COX-2 Inhibitors : Research on 1,3-diarylurea derivatives has shown their potential as selective cyclooxygenase-2 (COX-2) inhibitors, useful in developing anti-inflammatory drugs (Zarghi et al., 2008).
Material Science and Nonlinear Optics
- Organic NLO Crystals : Urea derivatives are used in synthesizing organic nonlinear optical (NLO) materials, important for photonic applications (Crasta et al., 2004).
Acetylcholinesterase Inhibition
- Acetylcholinesterase Inhibitors : A series of urea derivatives were synthesized and assessed for their antiacetylcholinesterase activity, relevant in treating conditions like Alzheimer's disease (Vidaluc et al., 1995).
Enzyme Inhibition Studies
- Enzyme Inhibition Profiling : Certain cyclic urea derivatives have been tested for inhibition of enzymes like acetylcholinesterase and carbonic anhydrase, important for understanding biochemical pathways and drug development (Sujayev et al., 2016).
特性
IUPAC Name |
1-(2-methoxyethyl)-3-[[1-(4-methoxyphenyl)cyclopentyl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-21-12-11-18-16(20)19-13-17(9-3-4-10-17)14-5-7-15(22-2)8-6-14/h5-8H,3-4,9-13H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTJSZZYLOXKMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1(CCCC1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2548272.png)


![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-naphthamide](/img/structure/B2548276.png)


![2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2548282.png)


![Ethyl 4-[[2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2548285.png)


![N5-(3,4-dichlorophenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2548291.png)
![N-(5-chloro-2-methoxyphenyl)-2-({6-[(3-fluorophenyl)sulfonyl]pyridazin-3-yl}thio)acetamide](/img/structure/B2548295.png)